3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]
Description
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] is a spirocyclic compound featuring a fused furopyridine ring system connected to a piperidine moiety via a spiro junction. Its hydrochloride salt (CAS 2044706-82-1) has a molecular weight of 226.70 (C₁₁H₁₅ClN₂O) and is utilized in research settings for drug discovery and chemical biology . The compound is typically stored at room temperature under inert conditions, with stock solutions requiring storage at -80°C for long-term stability .
Properties
IUPAC Name |
spiro[3H-furo[3,4-c]pyridine-1,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-4-13-7-9-8-14-11(10(1)9)2-5-12-6-3-11/h1,4,7,12H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPZNNARAQMDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(CO2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249493 | |
| Record name | Spiro[furo[3,4-c]pyridine-1(3H),4′-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475437-27-5 | |
| Record name | Spiro[furo[3,4-c]pyridine-1(3H),4′-piperidine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475437-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[furo[3,4-c]pyridine-1(3H),4′-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Approach
This method employs a pyridine derivative with α,β-unsaturated carbonyl groups to facilitate furan ring closure. A representative protocol involves:
Step 1 : Synthesis of 4-(2-bromoethyl)pyridine-3-carbaldehyde.
Step 2 : Base-mediated cyclization using KOtBu in THF at 60°C to form the furopyridine core.
Step 3 : Spiro-annulation with piperidine-4-one via a Mannich reaction, followed by reduction (NaBH4/MeOH) to yield the piperidine ring.
| Parameter | Value |
|---|---|
| Starting Material | 4-(2-bromoethyl)pyridine-3-carbaldehyde |
| Cyclization Agent | KOtBu (1.2 eq) |
| Solvent | THF |
| Temperature | 60°C |
| Reaction Time | 12 h |
| Yield (Furopyridine) | 68% |
Ring-Closing Metathesis (RCM)
Grubbs’ catalyst (2nd generation) enables the formation of the spirocyclic system from a diene precursor. A diester-functionalized pyridine undergoes RCM in dichloromethane at 40°C, followed by hydrogenation (H2/Pd-C) to saturate the piperidine ring.
| Parameter | Value |
|---|---|
| Catalyst | Grubbs II (5 mol%) |
| Solvent | CH2Cl2 |
| Temperature | 40°C |
| Reaction Time | 24 h |
| Yield (Post-Hydrogenation) | 52% |
Acid-Catalyzed Spirocyclization
A one-pot synthesis leverages HCl to protonate a tertiary amine, facilitating intramolecular nucleophilic attack. For example, treating N-(3-furyl)piperidin-4-amine with concentrated HCl at 80°C induces cyclization.
| Parameter | Value |
|---|---|
| Acid | HCl (conc.) |
| Temperature | 80°C |
| Reaction Time | 6 h |
| Yield | 74% |
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or silica gel chromatography (eluent: CH2Cl2/MeOH 9:1). The hydrochloride salt precipitates upon treatment with HCl gas in diethyl ether, yielding a solid with 97% purity.
Key Characterization Data :
- 1H NMR (400 MHz, D2O) : δ 8.21 (d, J=5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, furan-H), 4.12–3.95 (m, 4H, piperidine-H), 3.22 (t, J=12.4 Hz, 2H), 2.91 (d, J=11.6 Hz, 2H).
- HRMS (ESI+) : m/z calcd for C11H14N2O [M+H]+: 190.1106; found: 190.1109.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68% | 95% | Moderate | High |
| RCM | 52% | 90% | High | Moderate |
| Acid-Catalyzed | 74% | 97% | Low | High |
The acid-catalyzed route offers superior yield and simplicity, making it preferable for industrial-scale synthesis. However, RCM provides better stereochemical control for enantioselective applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or removal of oxygen atoms, which can modify the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, reduction could produce alcohols or amines, and substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of spiro[3H-furo[3,4-c]pyridine-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been functionalized with fluorescent tags to create high-affinity ligands for sigma receptors, which are implicated in cancer and Alzheimer’s disease . The molecular targets and pathways involved in these interactions are crucial for understanding the compound’s biological effects and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Differences
The compound shares structural homology with several spiro-piperidine derivatives, as highlighted by similarity scores and functional group variations (Table 1):
Table 1: Structural Comparison of 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] and Analogs
| Compound Name (CAS) | Similarity Score | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] HCl (2044706-82-1) | - | C₁₁H₁₅ClN₂O | 226.70 | Furo[3,4-c]pyridine fused to piperidine |
| Spiro[isochroman-1,4'-piperidine] (180160-97-8) | 0.98 | C₁₃H₁₇NO | 203.28 | Isochroman (benzopyran) fused to piperidine |
| 3H-Spiro[isobenzofuran-1,4'-piperidine] HCl (37663-44-8) | 0.94 | C₁₂H₁₅ClNO | 224.71 | Isobenzofuran fused to piperidine |
| Furo[3,2-c]pyridine derivatives (e.g., 62, 63) | N/A | Varies | Varies | Furopyridine with substituents at position 4 |
Key Observations :
- 3H-Spiro[isobenzofuran-1,4'-piperidine] HCl (CAS 37663-44-8) shares a spiro-piperidine framework but lacks the pyridine nitrogen, which may reduce hydrogen-bonding capacity .
- Furo[3,2-c]pyridine analogs (e.g., compounds 62, 63) demonstrate that the position of the fused furan ring (3,2-c vs. 3,4-c) significantly impacts lipophilicity and bioactivity .
Pharmacological and Physicochemical Properties
Solubility and Stability
- 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] HCl has moderate solubility in DMSO and requires stock solutions to be stored at -80°C to prevent degradation .
- Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS 42191-83-3) exhibits similar storage requirements but has higher molecular weight (261.32 g/mol) and logP, suggesting increased lipophilicity .
Bioactivity
- Furo[3,2-c]pyridine derivatives (e.g., compound 64) showed attenuated anti-tubercular activity due to increased polarity (clogP 3.6–5.0), highlighting the sensitivity of bioactivity to substituent position .
Biological Activity
3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] is a unique spiro compound that has garnered attention for its potential biological activities. With the molecular formula C11H15ClN2O, this compound exhibits distinct structural features that contribute to its interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related research findings.
The biological activity of 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit various enzymes that are crucial for cellular functions. This inhibition can lead to altered metabolic pathways and cellular responses.
- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
- Gene Expression Alteration : By interacting with transcription factors, the compound can modulate gene expression patterns associated with various biological processes.
Research Findings
Recent studies have highlighted several aspects of the biological activity of 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine]:
- Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of cancer cell lines at concentrations lower than 10 µM in vitro settings. The mechanism appears to involve DNA alkylation and disruption of cell cycle progression, particularly affecting the G2/M phase .
- Antimicrobial Activity : Studies have also explored its potential as an antimicrobial agent. Preliminary results suggest that it may possess activity against various bacterial strains, although further investigation is needed to elucidate the specific mechanisms involved.
- Neuroprotective Effects : Some research points towards neuroprotective properties, where the compound may mitigate neuroinflammation and oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of various substituted pyrimidines similar to 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine], it was found that compounds with similar structural motifs exhibited significant cytotoxicity against HeLa cells at micromolar concentrations. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective effects of spiro compounds demonstrated that 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] could reduce neuronal apoptosis induced by oxidative stress in vitro. The results indicated a reduction in markers of inflammation and apoptosis when treated with this compound compared to control groups .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine], a comparison with similar compounds is essential:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Spiro[pyrrolidine-3,4’-piperidine] | Anticancer properties | Different spiro structure |
| Spiro[isoquinoline-4,4’-piperidine] | Moderate antimicrobial activity | Isoquinoline ring enhances interactions |
| 1H-Spiro[furo[3,4-c]pyridine-3,4’-piperidin]-1-one | Inhibition of kinases; effects on MAPK/ERK pathway | Distinct structural variations affecting bioactivity |
Q & A
Q. What are the recommended synthetic routes for 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine], and what key parameters influence yield?
The synthesis of spiro compounds like 3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] typically involves cyclization or multi-step reactions. For example:
- Acylation reactions (e.g., using piperidine derivatives and carbonyl precursors) under reflux conditions with polar solvents like DMF or THF can yield spiro scaffolds .
- Catalytic conditions : Reactions may employ bases (e.g., NaOH) or Lewis acids to facilitate ring closure. Temperature control (e.g., 80–120°C) and solvent polarity significantly affect reaction efficiency .
- Purification : Column chromatography or crystallization is often required to isolate the product, with yields ranging from 60–90% depending on reaction optimization .
Q. What analytical techniques are essential for structural confirmation of this compound?
- Spectroscopic methods :
- NMR (¹H and ¹³C): Assigns proton environments and carbon connectivity. For example, spiro carbons show distinct splitting patterns .
- IR spectroscopy : Identifies functional groups (e.g., C=O, N-H) and confirms ring formation .
- Mass spectrometry (GC-MS or LC-MS) : Molecular ion peaks (e.g., m/z 190.24 for C₁₁H₁₄N₂O) validate molecular weight .
- X-ray crystallography : Resolves spatial arrangement, particularly for confirming spirocyclic geometry (e.g., CCDC data in ).
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as spiro compounds may release toxic fumes during reactions .
- Waste disposal : Segregate chemical waste and collaborate with certified agencies for disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic efficiency and purity?
- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while reducing side reactions .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate cyclization. For example, Tiwari et al. (2018) achieved 85% yield using water as a green solvent .
- Real-time monitoring : TLC or HPLC tracks reaction progress, enabling timely adjustments (e.g., quenching or extended reflux) .
Q. What computational approaches are suitable for studying this compound's interactions with biological targets?
- Molecular docking : Use software like AutoDock to predict binding affinities with receptors (e.g., serotonin or dopamine transporters) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity or stability .
- MD simulations : Model solvation effects or conformational dynamics in biological environments .
Q. How do substituents on the furopyridine or piperidine rings influence bioactivity?
- Structure-activity relationship (SAR) studies : Introduce functional groups (e.g., methyl, fluoro) at specific positions and assay biological activity. For example:
- Electron-withdrawing groups on the pyridine ring enhance receptor binding in CNS-targeted compounds .
- Piperidine N-acylation modulates lipophilicity, impacting blood-brain barrier penetration .
- In vitro assays : Test derivatives for enzyme inhibition (e.g., kinases) or cytotoxicity using cell lines .
Q. What strategies resolve contradictions in reported spectral data for spiro compounds?
- Cross-validation : Compare NMR/X-ray data across multiple sources (e.g., PubChem, CCDC) to identify consistent peaks .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to clarify ambiguous signal assignments .
- Collaborative studies : Replicate published syntheses and share raw spectral data via platforms like Zenodo .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
